molecular formula C4H7BrO2 B1339095 Ethyl bromoacetate-1-13C CAS No. 61203-71-2

Ethyl bromoacetate-1-13C

Cat. No. B1339095
CAS RN: 61203-71-2
M. Wt: 167.99 g/mol
InChI Key: PQJJJMRNHATNKG-AZXPZELESA-N
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Description

Ethyl bromoacetate-1-13C is a compound that has been utilized in various chemical syntheses and reactions. It is a derivative of ethyl bromoacetate, where one of the carbon atoms is isotopically labeled with carbon-13 (13C), a stable isotope of carbon. This labeling is useful for NMR characterization and tracking the incorporation of the ethyl bromoacetate moiety into products.

Synthesis Analysis

The synthesis of ethyl bromoacetate-1-13C involves the bromination of labeled acetic acid followed by esterification with ethanol. For instance, ethyl [1-13C]-bromoacetate was synthesized by bromination of [1-13C]-acetic acid and subsequent ethanol treatment, as demonstrated in the synthesis of ethyl [1-13C]-3-hydroxy-3,7,11,15-tetramethylhexadecanoate . Similarly, ethyl bromo[1,2-13C2]acetate was derived from [1,2-13C2]acetic acid for the synthesis of labeled aminolevulinic acid .

Molecular Structure Analysis

The molecular structure of ethyl bromoacetate derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of ethyl bromozincacetate, a Reformatsky reagent derived from ethyl bromoacetate, was determined and found to have a dimeric structure with a unique stereochemistry in the zinc-containing eight-membered ring . This structural information is crucial for understanding the reactivity and application of such reagents in synthesis.

Chemical Reactions Analysis

Ethyl bromoacetate-1-13C is involved in various chemical reactions. It acts as a precursor in the Gabriel condensation to synthesize labeled aminolevulinic acid . It also serves as a starting material for the synthesis of vitamin E analogs under ultrasonic conditions . Moreover, ethyl bromoacetate is used in the activation of ethyl bromofluoroacetate for the coupling with indoles and anilines, leading to the formation of bisindolyl and bisanilinoyl acetate derivatives . Additionally, it is used as an N-formylating reagent in the copper-catalyzed N-formylation of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl bromoacetate-1-13C are similar to its non-labeled counterpart. It is a reactive compound that can participate in various chemical transformations. The reactivity of ethyl bromoacetate derivatives can be influenced by the presence of other functional groups and the solvent system used. For instance, the crystalline form of ethyl bromozincacetate showed satisfactory reactivity and stability for practical use . The compound's reactivity is also evident in its ability to form cross-links with protein NH2 groups, as shown in model reactions with ribonuclease .

Scientific Research Applications

Synthesis of α-Tocopherol

Ethyl [1-13C]-bromoacetate plays a crucial role in synthesizing vitamin E derivatives like α-tocopherol. This synthesis involves bromination of [1-"C]-acetic acid and ethanol treatment, followed by reaction with phytone under ultrasonic conditions to produce ethyl [1-13C]-3-hydroxy-3, 7, 11, 15-tetramethylhexadecanoate. This compound is then converted to α-tocopherol, a vital antioxidant (Sakamoto, Miyazawa, & Kajiwara, 1992).

Synthesis of Biochemical Cofactors

Ethyl bromoacetate-1-13C is instrumental in synthesizing biochemical cofactors, like 6-methyltetrahydropterin, used in enzymatic reactions such as phenylalanine hydroxylation. This process includes converting [2-13C]-ethyl bromoacetate to [5-13C]-2,4-diamino-6-hydroxypyrimidine, which is then processed to produce 6-methyltetrahydropterin (Lazarus, Sulewski, & Benkovic, 1982).

Preparation of Labeled δ-Aminolevulinic Acid

In the study of heme biosynthesis, ethyl bromoacetate-1-13C is used for the preparation of labeled δ-aminolevulinic acids. These labeled amino acids are crucial for producing heme-containing proteins with labeled hemes, important in various biochemical studies (Bunce, Schilling, & Rivera, 1997).

Synthesis of Labeled Amino Acids and Organic Acids

Ethyl bromoacetate-1-13C is utilized in synthesizing labeled amino acids and organic acids, such as L-glutamic acid and 2-oxoglutaric acid. This involves starting from simple 13C-enriched compounds and converting them via an enantioselective enzymatic conversion. These labeled compounds are valuable for studying metabolic pathways (Cappon et al., 2010).

Synthesis of Aspartic Acid

Ethyl bromoacetate-1-13C is also a key reactant in synthesizing l-[2-13C]aspartic acid. This synthesis employs a chiral glycine equivalent and involves alkylation and sequential deprotection to yield the labeled aspartic acid, which is significant in protein structure and function studies (Takatori, Nishihara, & Kajiwara, 1999).

Safety And Hazards

Ethyl bromoacetate-1-13C is flammable and highly toxic . It is fatal if swallowed, in contact with skin, or if inhaled . It is a strong irritant of the skin . It is recommended to use proper protective equipment to avoid contact with skin or inhalation of vapor .

Future Directions

Ethyl bromoacetate-1-13C is mostly used in organic synthesis as an alkylating agent . It is also used in the preparation of steroidal antiestrogens through cyclic condensation . It is a reactant in the preparation of antimicrobial and antioxidant coumarinyloxymethyl-thiadiazolone .

Relevant Papers There are several research articles published on the topic of Ethyl bromoacetate . These papers cover various aspects of Ethyl bromoacetate, including its synthesis, chemical reactions, and applications in organic synthesis .

properties

IUPAC Name

ethyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJJJMRNHATNKG-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466815
Record name Ethyl bromoacetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bromoacetate-1-13C

CAS RN

61203-71-2
Record name Ethyl bromoacetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61203-71-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Ueno, H Nakashima, M Mizutani… - Journal of Pesticide …, 2018 - jstage.jst.go.jp
The bioconversion of 5-deoxystrigol (5DS) and 4-deoxyorobanchol (4DO), the simplest canonical strigolactones (SLs), into monohydroxylated SLs such as strigol, sorgomol and …
Number of citations: 22 www.jstage.jst.go.jp
S Sadhukhan - 2012 - search.proquest.com
The central goal of this thesis was to generate a better understanding of the role of 4-hydroxyacids in vivo. This work spans disciplines to gain a more fundamental understanding of the …
Number of citations: 3 search.proquest.com

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